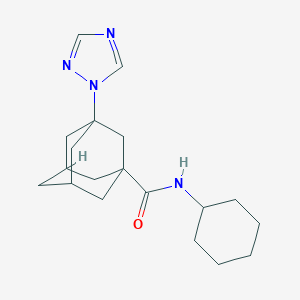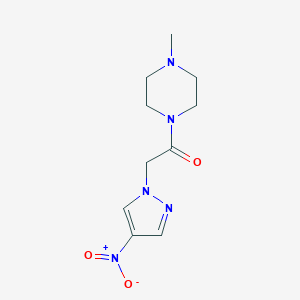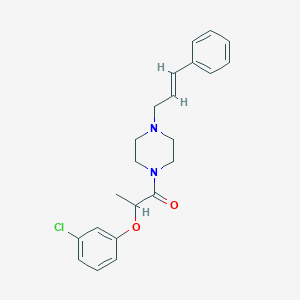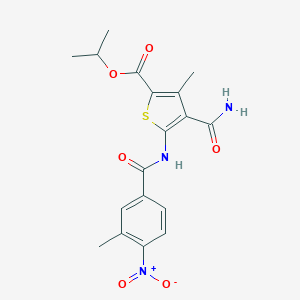![molecular formula C16H10O2S B259501 8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one, also known as MNTP, is a heterocyclic compound that has been of great interest in scientific research due to its unique chemical structure and potential applications.
Mechanism of Action
The mechanism of action of 8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one is not fully understood. However, it is believed that the thieno[3,2-b]pyran moiety in this compound plays a crucial role in its biological activity. The thieno[3,2-b]pyran ring system has been found to possess various pharmacological properties such as anti-inflammatory, anti-cancer, and anti-viral activities.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In addition, this compound has been shown to inhibit the replication of various viruses such as HIV-1 and HCV.
Advantages and Limitations for Lab Experiments
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. This compound is also stable under various reaction conditions, making it a suitable candidate for various chemical reactions. However, this compound has some limitations for lab experiments. It is not readily soluble in water, which limits its use in aqueous-based reactions. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one. One potential direction is the synthesis of this compound derivatives with improved pharmacological properties. Another direction is the investigation of this compound as a potential material for organic electronics. This compound can also be further studied for its potential applications in the field of nanotechnology. Overall, this compound has great potential for various scientific research applications, and further research is needed to fully understand its properties and potential.
Synthesis Methods
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one can be synthesized through a multi-step reaction process involving the use of various reagents and catalysts. The first step involves the synthesis of 8-methyl-1-naphthol, which is then converted to 8-methyl-1-naphthyl ketone. This intermediate is then reacted with 2-thiophene carboxylic acid to form this compound. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one has been investigated for its potential applications in various fields of science, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In material science, this compound has been used as a building block for the synthesis of various organic semiconductors. In organic electronics, this compound has been utilized as a hole-transporting material in organic light-emitting diodes (OLEDs).
properties
Molecular Formula |
C16H10O2S |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
13-methyl-16-oxa-11-thiatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12(17),13-heptaen-15-one |
InChI |
InChI=1S/C16H10O2S/c1-9-8-13(17)18-15-14-11-5-3-2-4-10(11)6-7-12(14)19-16(9)15/h2-8H,1H3 |
InChI Key |
PHAYHMACKSAFTR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1SC3=C2C4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1SC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B259419.png)

![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
methanone](/img/structure/B259423.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)


![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)

![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)


methanone](/img/structure/B259442.png)